4-Nitrobenzyl phenyl sulfoxide
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Overview
Description
4-Nitrobenzyl phenyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by the presence of a sulfur atom bonded to two carbon atoms and an oxygen atom The structure of this compound includes a nitrobenzyl group and a phenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl phenyl sulfoxide typically involves the oxidation of 4-Nitrobenzyl phenyl sulfide. One common method is to use an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl phenyl sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: 4-Nitrobenzyl phenyl sulfone
Reduction: 4-Aminobenzyl phenyl sulfoxide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Nitrobenzyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl phenyl sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can participate in oxidation-reduction reactions, while the nitro group can undergo reduction and substitution reactions. These transformations can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes and receptors, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl phenyl sulfide: The precursor to 4-Nitrobenzyl phenyl sulfoxide.
4-Nitrobenzyl phenyl sulfone: The oxidized form of this compound.
4-Aminobenzyl phenyl sulfoxide: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
17530-84-6 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-(benzenesulfinylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)12-8-6-11(7-9-12)10-18(17)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
JUMCUNXWSXBYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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